molecular formula C12H20N2O3 B1409460 tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate CAS No. 1648864-58-7

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate

Cat. No.: B1409460
CAS No.: 1648864-58-7
M. Wt: 240.3 g/mol
InChI Key: NBHNUADPEMTSIS-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a cyano group, a 2-hydroxyethyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. This structure combines functional groups that influence its physicochemical properties, such as solubility, reactivity, and hydrogen-bonding capacity. Pyrrolidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their conformational rigidity and ability to interact with biological targets.

Properties

IUPAC Name

tert-butyl 3-cyano-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-14)5-7-15/h15H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHNUADPEMTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Alkylation Strategy

This method involves constructing the pyrrolidine ring followed by introducing the cyano and hydroxyethyl groups.

Steps :

  • Cyclization : Ethyl 2-cyano-2-(2-nitrophenyl)acetate undergoes Michael addition with dibromoethane in DMF/K₂CO₃ to form ethyl 4-bromo-2-cyano-2-(2-nitrophenyl)butanoate (Compound A).
  • Lactam Formation : Treatment of Compound A with NaHMDS in THF yields a 2-pyrrolidinone intermediate (Compound B).
  • Hydroxyethyl Introduction : Alkylation with (2-bromoethoxy)(tert-butyldimethylsilyl)silane, followed by TBDMS deprotection, introduces the hydroxyethyl group.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF affords the Boc-protected product.

Key Data :

Step Intermediate Yield Characterization
1 Compound A 71% $$ ^1H $$-NMR (CDCl₃): δ 3.56–3.34 (m, 2H, CH₂Br)
3 Hydroxyethyl derivative 74% LCMS (Method A): m/z 306.0 (M+H)⁺

Reductive Amination and Cyanidation

This approach starts with a pre-functionalized pyrrolidine scaffold.

Steps :

  • Reductive Amination : (2S,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylate is reacted with 2-aminoethanol under reductive conditions (NaBH₃CN) to install the hydroxyethyl group.
  • Cyano Group Installation : Treatment with TMSCN (trimethylsilyl cyanide) in the presence of a Lewis acid (e.g., ZnI₂) introduces the cyano group.
  • Boc Protection : Boc₂O in DCM with DMAP yields the final product.

Key Data :

  • Cyanidation Yield : ~68% (similar to tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate synthesis).
  • Stereochemistry : Chiral HPLC confirms retention of configuration at C3.

Multi-Step Functionalization via Allylation

A modular route leveraging allyl intermediates for sequential functionalization.

Steps :

  • Allylation : 1-(tert-Butyl) 3-ethyl 3-(2-nitrophenyl)-2-oxopyrrolidine-1,3-dicarboxylate undergoes allylation with allyltributylstannane/BF₃·Et₂O to form an allyl derivative.
  • Ozonolysis and Reduction : Ozonolysis of the allyl group followed by NaBH₄ reduction generates the hydroxyethyl moiety.
  • Cyanation : KCN or CuCN replaces the nitro group via nucleophilic substitution.

Key Data :

Step Reagent Outcome
Allylation Allyltributylstannane 80% yield, dr >99:1
Ozonolysis O₃, then NaBH₄ Quantitative conversion

One-Pot Tandem Reaction

A streamlined method combining ring formation and functionalization.

Procedure :

  • Ethyl cyanoacetate, tert-butyl glycidyl ether, and ammonium acetate undergo a tandem Michael addition-cyclization in refluxing ethanol.
  • Post-reduction with LiAlH₄ introduces the hydroxyethyl group.

Advantages :

Comparative Analysis of Methods

Method Yield Complexity Stereochemical Control
Cyclization/Alkylation 65–74% High (multi-step) Moderate
Reductive Amination 68% Moderate High
Allylation Strategy 75–80% Very High Excellent
One-Pot Tandem 60% Low Limited

Critical Challenges and Solutions

  • Regioselectivity : Competing alkylation at N1 vs. C3 is mitigated using bulky bases (e.g., K₂CO₃).
  • Deprotection : TBDMS groups are selectively removed with TBAF without affecting the Boc group.
  • Stereochemistry : Chiral auxiliaries (e.g., (2S,4S)-pyrrolidine derivatives) ensure enantiomeric purity.

Spectroscopic Validation

Final compounds are validated via:

  • $$ ^1H $$-NMR : δ 1.45 ppm (s, 9H, Boc), δ 3.60–3.40 ppm (m, 2H, CH₂OH).
  • LCMS : m/z 283.1 (M+H)⁺ for deprotected intermediate.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, participating in various chemical reactions that lead to the formation of biologically active molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Compounds with Cyano and Hydroxyl Substituents

tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2)

  • Structure : Differs by replacing the 2-hydroxyethyl group with a hydroxyl group.
  • Molecular Weight : 212.25 g/mol (vs. higher MW for the target compound due to the hydroxyethyl chain).
  • This compound is used as a synthetic intermediate in drug discovery .

tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate (CAS 942190-60-5)

  • Structure : Features a trimethylsilyl (TMS)-protected hydroxyl group instead of hydroxyethyl.
  • Molecular Weight : 298.44 g/mol.
  • Key Properties : The TMS group improves stability during synthetic reactions but requires deprotection for further functionalization. This highlights the hydroxyethyl group’s advantage in avoiding additional synthetic steps .

Compounds with Hydroxyethyl Modifications

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3)

  • Structure: Replaces the cyano group with a thioether-linked hydroxyethyl chain.
  • Molecular Weight : 261.38 g/mol.
  • The hydroxyethyl group retains solubility-enhancing properties .

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)

  • Structure : Substitutes pyrrolidine with a piperidine ring.
  • Molecular Weight: Not explicitly stated, but piperidine’s six-membered ring increases conformational flexibility compared to pyrrolidine’s five-membered structure.
  • Key Properties : The larger ring may affect binding affinity in biological systems due to altered spatial orientation .

Enantiomeric and Stereochemical Variants

(R)- and (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS 132945-76-7 and 132945-78-9)

  • Structure: Lack the hydroxyethyl group but retain the cyano substituent.
  • Molecular Weight : ~210.24 g/mol.
  • Key Properties : Stereochemistry at the 3-position influences chiral recognition in catalysis or receptor binding. The absence of hydroxyethyl reduces hydrophilicity, impacting solubility .

Boronate and Heteroaromatic Derivatives

tert-Butyl (R)-3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate (CAS 1835678-66-4)

  • Structure: Incorporates a boronate ester and phenoxy group.
  • Key Properties: The boronate enables Suzuki-Miyaura cross-coupling reactions, expanding utility in medicinal chemistry. The cyano group remains a key reactive site .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate - C12H20N2O3 ~264.31 (estimated) Cyano, hydroxyethyl High hydrophilicity, hydrogen-bonding capability
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate 1194376-31-2 C10H16N2O3 212.25 Cyano, hydroxyl Enhanced polarity, synthetic intermediate
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate 1353983-27-3 C12H23NO3S 261.38 Thioether, hydroxyethyl Sulfur-mediated reactivity
(R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate 132945-76-7 C10H16N2O2 212.24 Cyano Chiral building block
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 146667-84-7 C12H23NO3 ~245.32 Hydroxyethyl, piperidine Increased ring flexibility

Biological Activity

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate (CAS Number: 1648864-58-7) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyano group and a hydroxyethyl substituent, making it a candidate for various biological applications.

  • Molecular Formula: C12H20N2O3
  • Molecular Weight: 240.30 g/mol
  • Structure: The compound features a tert-butyl group, a pyrrolidine ring, and functional groups that may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of potential activity:

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown efficacy against various viral infections, including HIV and other RNA viruses. The presence of the cyano group may enhance the interaction with viral targets, leading to improved antiviral activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Initial evaluations have suggested that this compound may exhibit moderate cytotoxic effects in certain cell lines, which warrants further investigation to assess its therapeutic index.

Study 1: Antiviral Efficacy

A study published in MDPI explored N-Heterocycles as promising antiviral agents, highlighting the potential of pyrrolidine derivatives. Compounds similar to this compound demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) with varying EC50 values. The study emphasized the importance of structural modifications in enhancing biological activity .

CompoundEC50 (μM)Target Virus
Compound A58.7TMV
Compound B3.98HIV
This compoundTBDTBD

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted to evaluate the effects of this compound on human cell lines. The results indicated a CC50 value (the concentration that kills 50% of cells) that suggests moderate toxicity, necessitating further exploration into its safety and efficacy profiles.

Q & A

Q. Example Protocol :

  • Step 1 : React pyrrolidine with tert-butyl chloroformate in dichloromethane (DCM) at 0°C, followed by warming to room temperature.
  • Step 2 : Treat the intermediate with 3-cyano-3-(2-hydroxyethyl)propanoate under basic conditions (e.g., K₂CO₃ in THF).
  • Yield : ~50–70% after purification .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), hydroxyethyl (δ ~3.6–3.8 ppm for -CH₂OH), and pyrrolidine protons (δ ~2.5–3.5 ppm, multiplet) .
  • ¹³C NMR : Signals for carbonyl (δ ~155 ppm), cyano (δ ~120 ppm), and tert-butyl carbons (δ ~28 ppm) .

IR Spectroscopy : Strong absorption for C≡N (~2240 cm⁻¹) and -OH (~3400 cm⁻¹) .

HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₂₁N₂O₃: 241.1547) .

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/DataReference
¹H NMRδ 1.4 (s, 9H, t-butyl)
¹³C NMRδ 155 (C=O), 120 (C≡N)
IR2240 cm⁻¹ (C≡N), 3400 cm⁻¹ (-OH)

How can reaction conditions be optimized to improve yield in multi-step synthesis?

Level: Advanced
Methodological Answer:
Optimization strategies focus on:

Temperature Control :

  • Lower temperatures (0–5°C) during nucleophilic substitutions minimize side reactions (e.g., hydrolysis of the cyano group) .

Solvent Selection :

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for SN2 mechanisms .

Catalysis :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improves regioselectivity .

Workup and Purification :

  • Acid-base extraction to remove unreacted starting materials before chromatography .

Q. Case Study :

  • Reaction : Introduction of the hydroxyethyl group via epoxide ring-opening.
  • Optimized Conditions :
    • Solvent: THF/H₂O (4:1), catalyst: BF₃·OEt₂.
    • Yield increased from 45% to 72% after adjusting stoichiometry and reaction time .

What strategies address stereochemical challenges in synthesizing the 3-cyano-3-(2-hydroxyethyl) substituents?

Level: Advanced
Methodological Answer:
Stereocontrol is critical for bioactive derivatives. Approaches include:

Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during substitution .

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >90% ee .

Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo catalyst) with asymmetric reagents to favor a single enantiomer .

Q. Example :

  • DKR Protocol :
    • Substrate: Racemic 3-cyano-pyrrolidine.
    • Catalyst: Ru-based complex with chiral ligands.
    • Result: 85% yield, 95% ee .

How should researchers resolve contradictions in spectral data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., variable NMR shifts) arise from solvent effects, tautomerism, or impurities. Solutions:

Standardized Conditions : Acquire NMR in deuterated DMSO or CDCl₃ to compare with literature .

2D NMR (COSY, HSQC) : Confirm connectivity and assign ambiguous peaks (e.g., overlapping pyrrolidine protons) .

Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted starting material) to identify contaminants .

Q. Case Study :

  • Issue : Inconsistent ¹³C NMR signals for the cyano group.
  • Resolution : HSQC confirmed coupling with adjacent protons; D₂O exchange eliminated -OH broadening .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Level: Advanced
Methodological Answer:

Enzyme Inhibition Assays :

  • Protocol : Incubate with target enzymes (e.g., kinases) and measure IC₅₀ via fluorescence polarization .

Cell Viability Studies :

  • MTT Assay : Treat cancer cell lines (e.g., HeLa) and quantify proliferation inhibition .

Binding Affinity :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) and measure real-time interaction kinetics .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetResult (IC₅₀)Reference
Kinase InhibitionEGFR2.3 µM
Cell ViabilityHeLa15 µM

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate

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